molecular formula C26H14BrF4N5O4 B15042742 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15042742
M. Wt: 616.3 g/mol
InChI Key: QAKNOOSLYLTUCQ-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenoxy group, a nitrophenyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under microwave irradiation to enhance the reaction rate and yield .

Chemical Reactions Analysis

3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C26H14BrF4N5O4

Molecular Weight

616.3 g/mol

IUPAC Name

3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H14BrF4N5O4/c27-22-23(34-35-21(26(29,30)31)13-20(33-24(22)35)14-4-2-1-3-5-14)25(37)32-16-10-17(36(38)39)12-19(11-16)40-18-8-6-15(28)7-9-18/h1-13H,(H,32,37)

InChI Key

QAKNOOSLYLTUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-])Br

Origin of Product

United States

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